molecular formula C31H33N5O4S B11442388 7-(4-ethoxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-ethoxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11442388
M. Wt: 571.7 g/mol
InChI Key: ARAYEVPWOYMOLN-UHFFFAOYSA-N
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Description

7-(4-ethoxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 7-(4-ethoxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the triazolopyrimidine core, followed by the introduction of various substituents through a series of reactions such as alkylation, sulfonation, and amidation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(4-ethoxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C31H33N5O4S

Molecular Weight

571.7 g/mol

IUPAC Name

7-(4-ethoxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylphenyl)methylsulfanyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C31H33N5O4S/c1-6-40-25-15-10-22(17-26(25)39-5)28-27(29(37)33-23-11-13-24(38-4)14-12-23)20(3)32-30-34-31(35-36(28)30)41-18-21-9-7-8-19(2)16-21/h7-17,28H,6,18H2,1-5H3,(H,33,37)(H,32,34,35)

InChI Key

ARAYEVPWOYMOLN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC(=C4)C)C)C(=O)NC5=CC=C(C=C5)OC)OC

Origin of Product

United States

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